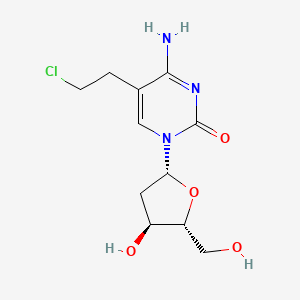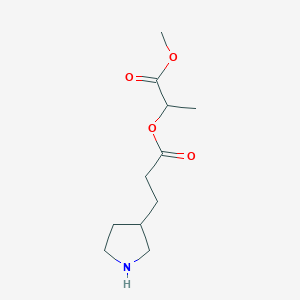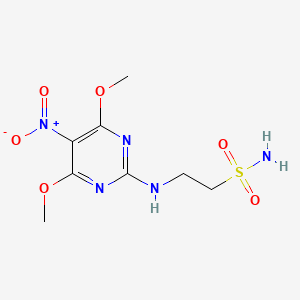![molecular formula C54H70O2P2 B12907829 (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its unique structure, which includes a dioxecine ring system and dicyclohexylphosphine groups, making it a valuable tool in asymmetric synthesis and other chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) typically involves the following steps:
Formation of the Dioxecine Ring: The dioxecine ring is synthesized through a series of cyclization reactions involving diphenyl precursors.
Attachment of Phosphine Groups: The dicyclohexylphosphine groups are introduced via a nucleophilic substitution reaction, where the dioxecine ring acts as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the dicyclohexylphosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Formed during substitution reactions.
科学的研究の応用
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in biochemical studies involving enzyme catalysis.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) involves its role as a ligand in catalytic processes. The dioxecine ring and phosphine groups coordinate with metal centers, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
類似化合物との比較
Similar Compounds
(14aR)-1,14-Bis(diphenylphosphino)-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine: Another chiral phosphine ligand with a similar dioxecine ring structure.
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(diphenylphosphine): A variant with diphenylphosphine groups instead of dicyclohexylphosphine.
Uniqueness
The uniqueness of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) lies in its combination of the dioxecine ring and dicyclohexylphosphine groups, which provide distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
特性
分子式 |
C54H70O2P2 |
|---|---|
分子量 |
813.1 g/mol |
IUPAC名 |
dicyclohexyl-[[18-(dicyclohexylphosphanylmethyl)-4,17-diphenyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl]methyl]phosphane |
InChI |
InChI=1S/C54H70O2P2/c1-7-21-41(22-8-1)47-33-35-51-53(49(47)39-57(43-25-11-3-12-26-43)44-27-13-4-14-28-44)54-50(40-58(45-29-15-5-16-30-45)46-31-17-6-18-32-46)48(42-23-9-2-10-24-42)34-36-52(54)56-38-20-19-37-55-51/h1-2,7-10,21-24,33-36,43-46H,3-6,11-20,25-32,37-40H2 |
InChIキー |
JRURRVZSMODODJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(CC2=C(C=CC3=C2C4=C(C=CC(=C4CP(C5CCCCC5)C6CCCCC6)C7=CC=CC=C7)OCCCCO3)C8=CC=CC=C8)C9CCCCC9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
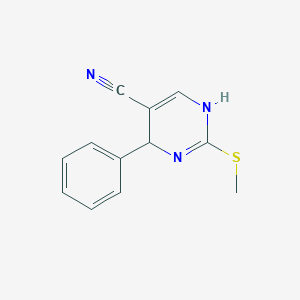
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
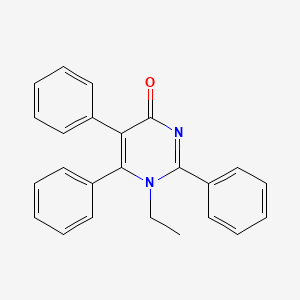
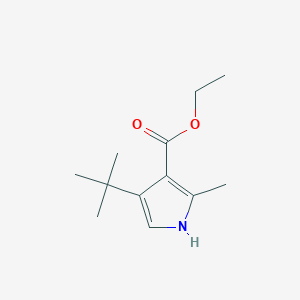
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
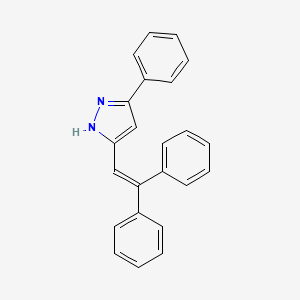


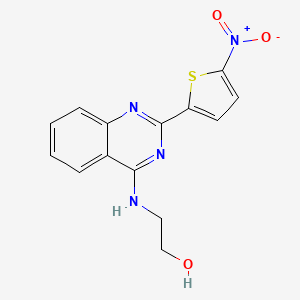
![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
